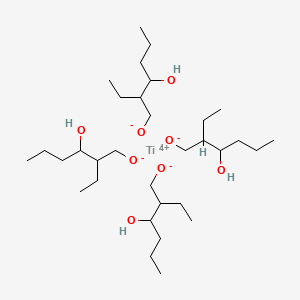
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- typically involves the reaction of titanium tetrachloride (TiCl₄) with 2-ethyl-1,3-hexanediol in an inert atmosphere. The reaction is carried out in a solvent such as toluene or hexane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common practices to achieve high-quality products .
化学反应分析
Types of Reactions: Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- undergoes various chemical reactions, including:
Esterification and Transesterification: Due to its Lewis acidic titanium center, it can act as a catalyst for esterification and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Esterification and Transesterification: Alcohols and carboxylic acids or esters, typically under mild heating conditions.
Major Products Formed:
Hydrolysis: Titanium dioxide (TiO₂) and 2-ethylhexanol.
Esterification and Transesterification: Various esters and transesterified products
科学研究应用
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- has a wide range of applications in scientific research:
Material Science: The compound is employed in the preparation of titanium-based coatings and thin films, which have applications in solar energy and water treatment.
Nanotechnology: It is used in the synthesis of titanium dioxide nanoparticles, which have applications in photocatalysis and as UV-blocking agents in sunscreens.
作用机制
The mechanism of action of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- primarily involves its Lewis acidic titanium center, which facilitates various catalytic processes. In esterification and transesterification reactions, the titanium center coordinates with the oxygen atoms of the reactants, lowering the activation energy and promoting the formation of the desired products. The compound’s hydrolysis leads to the formation of titanium dioxide and 2-ethylhexanol, which further undergoes metabolic processes .
相似化合物的比较
- Titanium, tetrakis(2-ethylhexane-1,3-diolato)-
- Titanium, tetrakis(2-ethyl-3-hydroxyhexyl)oxy)-
Comparison: Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is unique due to its specific ligand structure, which imparts distinct catalytic properties and reactivity. Compared to other similar compounds, it offers enhanced solubility in non-aqueous solvents and improved catalytic efficiency in esterification and transesterification reactions .
生物活性
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is an organo-metallic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and implications in various scientific fields.
Overview of the Compound
Chemical Structure and Properties:
- Chemical Formula: C32H68O8Ti
- CAS Number: 5575-43-9
- Molecular Weight: 596.75 g/mol
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is characterized by its ability to form complexes with various biomolecules, influencing their activity and functionality. This compound is soluble in organic solvents and interacts with water, which enhances its applicability in biochemical reactions .
Interaction with Biomolecules:
The biological activity of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- primarily arises from its interactions with enzymes and proteins. It can bind to the active sites of metalloproteins, leading to either inhibition or activation of enzymatic functions. The binding mechanism often involves coordination between the titanium ion and the metal cofactor present in the enzyme.
Cellular Effects:
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- influences cellular processes through modulation of signaling pathways. It has been shown to affect kinase activity, which plays a crucial role in cell growth and differentiation. Additionally, it can alter gene expression and cellular metabolism by interacting with DNA and RNA .
Enzyme Interaction:
The compound has demonstrated significant interactions with various enzymes:
- Kinases: Modulates activity affecting cell signaling.
- Metalloproteins: Alters enzymatic functions through metal ion coordination.
Cellular Mechanisms:
Studies indicate that Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can induce changes in:
- Cell growth rates
- Apoptosis pathways
These effects are attributed to its ability to influence intracellular signaling cascades and transcriptional activities .
Research Applications
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- has found applications across multiple research domains:
| Application Area | Description |
|---|---|
| Catalysis | Used as a catalyst in esterification and transesterification reactions. |
| Material Science | Employed in the development of titanium-based coatings for solar energy applications. |
| Nanotechnology | Utilized in synthesizing titanium dioxide nanoparticles for photocatalysis. |
Study 1: Enzyme Activity Modulation
A study demonstrated that Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- inhibited the activity of certain kinases involved in cancer cell proliferation. The compound was shown to bind competitively at the active site, reducing phosphorylation levels significantly.
Study 2: Cellular Metabolism Impact
In vitro experiments revealed that prolonged exposure to this titanium compound altered metabolic pathways in human fibroblast cells, leading to increased apoptosis rates. This suggests potential therapeutic applications in cancer treatment by selectively inducing cell death in malignant cells .
属性
CAS 编号 |
5575-43-9 |
|---|---|
分子式 |
C16H36O4Ti |
分子量 |
340.32 g/mol |
IUPAC 名称 |
2-ethylhexane-1,3-diol;titanium |
InChI |
InChI=1S/2C8H18O2.Ti/c2*1-3-5-8(10)7(4-2)6-9;/h2*7-10H,3-6H2,1-2H3; |
InChI 键 |
CORRGUACWXHKTK-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.[Ti+4] |
规范 SMILES |
CCCC(C(CC)CO)O.CCCC(C(CC)CO)O.[Ti] |
Key on ui other cas no. |
5575-43-9 |
物理描述 |
Liquid |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















